molecular formula C11H18N2O3 B1394002 Methyl 5-Oxo-1-piperidin-4-ylpyrrolidine-3-carboxylate CAS No. 1211594-35-2

Methyl 5-Oxo-1-piperidin-4-ylpyrrolidine-3-carboxylate

Cat. No. B1394002
M. Wt: 226.27 g/mol
InChI Key: LJQQLOWGDVLFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-Oxo-1-piperidin-4-ylpyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C11H18N2O3 . It has a molecular weight of 226.274 g/mol . This compound belongs to the category of esters . It is available for research use only .

Scientific Research Applications

Spectroscopic Properties and Quantum Mechanical Study

The compound has been studied for its spectroscopic properties using techniques like FT-IR, NMR, and UV. Quantum chemical methods have also been employed to analyze properties such as Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, intermolecular interactions, dipole moment, polarizability, and first-order polarizability. This research provides a deeper understanding of the compound at a molecular level (Devi, Bishnoi, & Fatma, 2020).

Chiral Building Block for Piperidine-related Alkaloids

Methyl 5-oxo-1-piperidin-4-ylpyrrolidine-3-carboxylate has been examined as a chiral building block for synthesizing piperidine-related alkaloids. This process involves asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation, highlighting its potential in creating complex organic structures (Takahata, Ouchi, Ichinose, & Nemoto, 2002).

Antibacterial Agent Development

This compound has been part of a series investigated for their in vitro and in vivo antibacterial activities. Certain structural modifications, like the (3S)-3-amino-pyrrolidine enhancement, have shown to significantly improve its antibacterial potency, making it a candidate for therapeutic agents (Bouzard et al., 1992).

Application in Organic Synthesis

The compound has been used in the synthesis of various organic compounds, such as methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates, highlighting its utility in organic chemistry and the development of compounds with potential biological activities (Krauze et al., 2005).

properties

IUPAC Name

methyl 5-oxo-1-piperidin-4-ylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-16-11(15)8-6-10(14)13(7-8)9-2-4-12-5-3-9/h8-9,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQQLOWGDVLFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-Oxo-1-piperidin-4-ylpyrrolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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